molecular formula C20H22N4O4S2 B12147595 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12147595
M. Wt: 446.5 g/mol
InChI Key: GHTRZJSOLIODBV-QINSGFPZSA-N
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Description

The compound 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a (Z)-configured thiazolidinone moiety and a hydroxyethoxyethylamino side chain. The thiazolidinone ring, with its 2-thioxo and 4-oxo groups, is a critical pharmacophore known to enhance binding interactions with biological targets such as histone deacetylases (HDACs) and proteases . The prop-2-en-1-yl (allyl) substituent on the thiazolidinone ring and the hydroxyethoxyethylamino side chain distinguish this compound from analogs, likely influencing its solubility, pharmacokinetics, and target affinity .

Properties

Molecular Formula

C20H22N4O4S2

Molecular Weight

446.5 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H22N4O4S2/c1-3-7-24-19(27)15(30-20(24)29)12-14-16(21-6-10-28-11-9-25)22-17-13(2)5-4-8-23(17)18(14)26/h3-5,8,12,21,25H,1,6-7,9-11H2,2H3/b15-12-

InChI Key

GHTRZJSOLIODBV-QINSGFPZSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)NCCOCCO

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)NCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include acids, bases, and organic solvents .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-Hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by catalysts or specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent .

Scientific Research Applications

2-{[2-(2-Hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Table 1: Core Scaffold Comparison

Compound Core Structure Key Substituents
Target Compound Pyrido[1,2-a]pyrimidin-4-one Allyl-thiazolidinone; hydroxyethoxyethylamino
14a () Pyrido[1,2-a]pyrimidin-4-one Unsubstituted amino group
10a () Pyrazolo[3,4-d]pyrimidin-4-one Phenyl-thiazolidinone; methyl group

Thiazolidinone Moieties

The (Z)-configured thiazolidinone ring is a common feature in bioactive compounds. Key comparisons include:

  • (Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones () : Azulene substitution enhances electrochemical activity but reduces solubility compared to the allyl group in the target compound .
  • 3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene derivatives () : Chlorophenyl groups improve anti-inflammatory activity but may increase toxicity risks .

Table 2: Thiazolidinone Substituent Impact

Substituent Compound Example Bioactivity/PK Property Source
Prop-2-en-1-yl (allyl) Target Compound Moderate solubility; potential HDAC inhibition
Phenylethyl High lipophilicity; unknown target affinity
4-Methoxyphenyl Enhanced metabolic stability

Side Chain Modifications

The hydroxyethoxyethylamino side chain is unique among analogs. Comparisons include:

  • SAHA (suberoylanilide hydroxamic acid): A known HDAC inhibitor with ~70% structural similarity to thiazolidinone-containing compounds, highlighting the role of zinc-binding groups (e.g., thioxo) in epigenetic activity .

Table 3: Side Chain Properties

Side Chain LogP (Predicted) Solubility (mg/mL) Tanimoto Similarity to SAHA
Hydroxyethoxyethylamino 1.8 0.15 0.65–0.70
Methoxyethylamino 2.3 0.08 0.60
Hydroxyethylamino 1.5 0.20 0.68

Research Findings and Bioactivity Insights

  • However, its allyl-thiazolidinone group may confer unique binding modes .
  • Docking Affinity: Structural motif clustering (Murcko scaffolds) reveals that even minor changes (e.g., allyl vs. phenyl) alter docking scores by up to 2.5 kcal/mol in HDAC8 models .
  • Bioactivity Clustering: Compounds with thiazolidinone moieties cluster into groups with anti-inflammatory, antiviral, or epigenetic activities, depending on substituents .

Biological Activity

The compound 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its multifaceted structure incorporates various functional groups that may contribute to its biological activity. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C21H26N4O4S2
  • Molecular Weight : 462.6 g/mol
  • Structural Features : The compound features a pyrido-pyrimidine core, thiazolidine moieties, and hydroxyethoxy substituents, which enhance its solubility and biological interactions.

Table 1: Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
2-{[2-(2-hydroxyethoxy)ethyl]amino}ethanolC20H24N4O4S2Simpler structure with fewer functional groups
5-(4-amino-2-chlorophenyl)furan-2-carboxylic acidC10H8ClN3O3Contains furan ring; potential anti-cancer properties

The biological activity of this compound is believed to stem from its ability to interact with multiple molecular targets within the cell. Preliminary studies suggest that it may exhibit:

  • Anticancer Properties : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation through interaction with critical cellular pathways.
  • Anti-inflammatory Effects : The thiazolidine and pyrimidine frameworks are associated with anti-inflammatory activities, potentially through the modulation of inflammatory cytokines and pathways.
  • Antimicrobial Activity : The structural components suggest potential efficacy against bacterial and fungal strains, although specific studies are needed to confirm these effects.

Case Studies and Research Findings

Research has indicated that compounds structurally related to this molecule have demonstrated notable biological activities. For instance:

  • A study evaluating similar pyrido-pyrimidine derivatives found that they exhibited IC50 values in the low nanomolar range against several leukemia cell lines, indicating strong antiproliferative effects .
  • Another investigation into thiazolidine derivatives showed promising anti-inflammatory activity through inhibition of NF-kB signaling pathways .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant antiproliferative effects on leukemia cell lines
Anti-inflammatoryModulation of inflammatory cytokines and pathways
AntimicrobialPotential efficacy against bacterial strains (needs confirmation)

Future Directions in Research

Further research is essential to fully elucidate the mechanisms through which this compound exerts its biological effects. Key areas for future investigation include:

  • In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models to assess potential clinical applications.
  • Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance potency and selectivity for specific biological targets.

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